1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine
Overview
Description
The compound 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential as antimicrobial agents, receptor antagonists, and in various other therapeutic areas. The presence of a fluorine atom and a methylsulfonyl group on the phenyl ring of the piperazine structure can significantly influence the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, substituted 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and characterized by IR and 1H NMR, indicating the importance of spectroscopic methods in confirming the structure of such compounds . Another example is the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, the synthesis of related compounds to study the metabolites of certain cerebral vasodilators has been reported, which helps in understanding the metabolism and pharmacokinetics of these drugs .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using X-ray crystallography, as demonstrated by the determination of the crystal structure of 4-phenyl-piperazine-1-sulfonamide . The crystallographic data provide insights into the conformation and intermolecular interactions within the crystal lattice, which can influence the compound's stability and reactivity. Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been determined, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug design. For example, the rapid synthesis of N,N'-disubstituted piperazines has been developed, which is useful for the preparation of radiolabeled compounds for positron emission tomography studies . The Mannich reaction has also been employed to create fluoroquinolone hybrids, demonstrating the versatility of piperazine derivatives in forming new chemical entities with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine and methylsulfonyl groups can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. The characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for instance, included spectroscopic methods and X-ray diffraction studies, providing comprehensive information about the compound's structure and properties .
Scientific Research Applications
-
- Application : Piperazine and indole derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The chemical reactivity of piperazine-based synthons is utilized to insert it into the molecule . Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application : The piperazine moiety is used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Methods : Different synthetic methodologies are used to prepare the compounds in the discovery and process chemistry .
- Results : Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 are reviewed .
-
- Application : Phenylpiperazine derivatives, including those with a 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl) phenyl group, have been studied for their acaricidal activity against T. urticae .
- Methods : Various substituents on the piperazine ring were tested for their influence on acaricidal activity .
- Results : The study found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity .
-
- Application : “1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine” is available for purchase from chemical suppliers, suggesting it may be used in chemical research or as a starting material for the synthesis of other compounds .
- Methods : The specific methods of application would depend on the nature of the research or synthesis being conducted .
- Results : The outcomes would also depend on the specific research or synthesis .
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAOPCJWBOQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382247 | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
CAS RN |
845616-10-6 | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845616-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.